molecular formula C15H21ClN2O2 B1528314 Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride CAS No. 1823500-42-0

Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride

Cat. No.: B1528314
CAS No.: 1823500-42-0
M. Wt: 296.79 g/mol
InChI Key: SFWDWAKAWFKOHT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride emerged from the broader historical evolution of spirocyclic chemistry, which traces its origins to von Baeyer's pioneering work in 1900 when he discovered the first spiro compound. This foundational discovery established the conceptual framework for understanding molecules containing two or more rings sharing a single atom, termed the spiroatom. The specific azaspiro[2.5]octane framework represents a more recent advancement in synthetic methodology, building upon decades of research into heterocyclic spirocycles that began gaining prominence in the early 21st century.

The nomenclature and systematic understanding of spirocyclic compounds underwent significant refinement through the contributions of multiple researchers. Radulescu extended von Baeyer's original nomenclature to encompass spiro-fused ring systems, recognizing the necessity to name each ring individually while specifying spiro-fusion details. Patterson further developed these naming conventions in his comprehensive analysis of ring systems, ultimately leading to the International Union of Pure and Applied Chemistry adoption of standardized nomenclature rules that govern how compounds like this compound are systematically named and classified.

The emergence of azaspiro compounds as distinct chemical entities occurred during the period spanning 2000 to 2023, when research groups began exploring heterocyclic modifications of traditional spirocycles. This timeframe witnessed significant advances in synthetic methodologies for preparing spiro heterocyclic compounds, with particular emphasis on incorporating nitrogen atoms into spirocyclic frameworks. The development of efficient synthetic routes to azaspiro[2.5]octane derivatives coincided with growing recognition of their potential applications in medicinal chemistry and materials science.

The specific compound this compound represents a convergence of multiple chemical trends, including the exploration of constrained ring systems, the incorporation of nitrogen heterocycles for enhanced biological activity, and the utilization of protecting group strategies in synthetic chemistry. The benzyl carboxylate functionality serves as both a protecting group and a potential site for further chemical modification, reflecting modern approaches to modular synthetic design.

Classification within Spirocyclic Amine Compounds

This compound belongs to the broad category of heterocyclic spiro compounds, specifically classified as an azaspiro compound due to the presence of nitrogen atoms within its spirocyclic framework. According to established classification systems, this compound can be categorized as a monospiro compound, indicating the presence of a single spiro center connecting two distinct ring systems. The designation "azaspiro[2.5]octane" follows International Union of Pure and Applied Chemistry nomenclature conventions, where the numbers in brackets indicate the number of atoms in each ring connected to the spiro atom, arranged in ascending order.

Within the hierarchy of spirocyclic amines, this compound occupies a unique position due to its incorporation of both a three-membered cyclopropane ring and a six-membered piperidine-like heterocycle. This structural arrangement distinguishes it from more commonly encountered azaspiro[3.3]heptanes, which have gained prominence in medicinal chemistry as replacements for morpholines, piperidines, and piperazines. The presence of the smaller three-membered ring component introduces significant ring strain and conformational constraints that influence both the compound's reactivity and its three-dimensional shape.

The amine functionality at the 8-position further classifies this compound as a primary amine derivative, while the nitrogen at the 5-position participates in the carboxylate ester linkage, creating a secondary amine environment. This dual amine character provides multiple sites for potential chemical modification and contributes to the compound's versatility as a synthetic intermediate. The hydrochloride salt form represents a common approach to improving the stability and handling characteristics of amine-containing compounds, particularly those intended for research applications.

From a structural perspective, the compound can be further classified based on its functional group composition. The benzyl ester component places it within the category of protected carboxylic acid derivatives, commonly employed in peptide and pharmaceutical chemistry. The spirocyclic core positions it among constrained cyclic systems that have gained increasing attention for their ability to preorganize molecular conformations and reduce conformational entropy penalties associated with target binding.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass broader trends in molecular design and synthetic methodology. Spirocyclic compounds have demonstrated the ability to create naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding while producing diverse three-dimensional shapes. This characteristic makes the azaspiro[2.5]octane framework particularly valuable for exploring structure-activity relationships in medicinal chemistry applications.

The perpendicular arrangement inherent in spirocyclic compounds results in the suppression of molecular interactions of π-systems, which enhances solubility and prevents the formation of excimers often observed in solid-state fluorescent materials. For this compound, this architectural feature contributes to its distinct physicochemical properties and may influence its behavior in biological systems. The compound's ability to occupy unique three-dimensional chemical space positions it as a valuable scaffold for structure-based drug design approaches.

Recent advances in understanding lipophilicity modulation through spirocyclic modifications have highlighted the potential of azaspiro compounds to lower measured logarithmic distribution coefficients compared to traditional heterocycles. This phenomenon, observed across various azaspiro[3.3]heptane derivatives, suggests that similar effects may be achievable with azaspiro[2.5]octane frameworks, potentially offering advantages in drug development where reduced lipophilicity is desired while maintaining or enhancing biological activity.

The compound's significance is further amplified by developments in automated and continuous flow synthesis methodologies that have made spirocyclic compounds more accessible to research communities. These technological advances have reduced the synthetic barriers previously associated with complex spirocyclic architectures, enabling broader exploration of their chemical and biological properties. The modular nature of synthetic approaches to azaspiro compounds allows for systematic variation of substituents and functional groups, facilitating structure-activity relationship studies.

The incorporation of multiple nitrogen atoms within the spirocyclic framework creates opportunities for diverse chemical modifications and provides multiple sites for potential interactions with biological targets. This feature distinguishes azaspiro compounds from their carbocyclic counterparts and contributes to their growing importance in medicinal chemistry research focused on central nervous system disorders, infectious diseases, and other therapeutic areas where novel molecular scaffolds are needed.

Current Research Landscape

The contemporary research landscape surrounding this compound and related spirocyclic compounds reflects a dynamic field characterized by innovative synthetic methodologies, expanding biological applications, and growing industrial interest. Current investigations span multiple disciplines, including organic synthesis, medicinal chemistry, materials science, and chemical biology, with particular emphasis on developing efficient routes to spirocyclic scaffolds and exploring their therapeutic potential.

Recent synthetic developments have focused on streamlining access to azaspiro compounds through novel catalytic processes and automated synthesis platforms. Photoredox-catalyzed hydroaminoalkylation reactions have emerged as powerful tools for constructing complex spirocyclic architectures from simple starting materials. These methodologies enable rapid assembly of diverse azaspiro frameworks while maintaining operational simplicity and scalability. The development of continuous flow synthesis approaches has further enhanced the accessibility of spirocyclic compounds, allowing for precise control over reaction conditions and improved safety profiles.

Contemporary medicinal chemistry research has increasingly recognized the potential of spirocyclic compounds as privileged scaffolds for drug discovery. Studies have demonstrated that spirocyclic modifications can significantly alter pharmacological and pharmacokinetic properties compared to traditional cyclic systems. This recognition has driven extensive structure-activity relationship studies aimed at understanding how spirocyclic architectures influence biological activity, selectivity, and metabolic stability. The unique three-dimensional arrangements accessible through spirocyclic frameworks have proven particularly valuable for targeting challenging protein-protein interactions and allosteric binding sites.

The development of ionic liquid-mediated synthesis protocols represents another significant advancement in the field, offering environmentally friendly alternatives to traditional synthetic approaches. These methodologies have proven particularly effective for constructing spiro-piperidine derivatives and related heterocycles while minimizing environmental impact and improving reaction efficiency. The integration of green chemistry principles into spirocyclic compound synthesis reflects broader trends toward sustainable chemical processes.

Current research trends also emphasize the exploration of spirocyclic compounds in addressing global health challenges, particularly in the development of new antimicrobial and antiparasitic agents. Recent studies have demonstrated promising activity of spiro-piperidine derivatives against Leishmania major, with some compounds exhibiting sub-micromolar activity levels. These findings highlight the potential of spirocyclic scaffolds for addressing neglected tropical diseases and antibiotic resistance challenges.

The pharmaceutical industry has increasingly incorporated spirocyclic compounds into drug development pipelines, with several spirocyclic drugs receiving regulatory approval for various therapeutic indications. This trend has stimulated further research into spirocyclic chemistry and has established the commercial viability of these molecular architectures. The integration of spirocyclic compounds into approved drugs has validated their potential as therapeutic agents and has encouraged continued investment in related research programs.

Technological advances in molecular modeling and computational chemistry have enhanced understanding of spirocyclic compound behavior and have facilitated rational design approaches. Molecular dynamics simulations and docking studies have provided insights into the binding modes and conformational preferences of spirocyclic compounds, enabling more targeted synthetic efforts and improved prediction of biological activity. These computational tools have become essential components of modern spirocyclic compound research programs.

Research Area Key Developments Impact
Synthetic Methodology Photoredox catalysis, continuous flow synthesis Enhanced accessibility and scalability
Medicinal Chemistry Structure-activity relationships, lipophilicity modulation Improved drug-like properties
Green Chemistry Ionic liquid-mediated synthesis Reduced environmental impact
Therapeutic Applications Antimicrobial and antiparasitic activities New treatment options for global health challenges
Computational Chemistry Molecular dynamics simulations Rational design and property prediction

Properties

IUPAC Name

benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c16-13-6-9-17(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWDWAKAWFKOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1N)CC2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride typically involves:

  • Construction of the 5-azaspiro[2.5]octane core.
  • Introduction of the benzyl carboxylate group at the 5-position.
  • Installation of the amino group at the 8-position.
  • Conversion to the hydrochloride salt for stability and handling.

Reported Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often starts from cyclic amines or amino alcohols that can be cyclized to form the azaspiro ring.
  • Use of benzyl esters as protecting groups or intermediates to introduce the carboxylate functionality.
  • Amination steps to introduce the 8-amino substituent.

Typical Reaction Conditions

  • Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and ethyl acetate, chosen for solubility and reaction compatibility.
  • Bases: Triethylamine or other organic bases are employed to facilitate nucleophilic substitutions or amidation.
  • Catalysts: Palladium catalysts may be used in hydrogenation or coupling steps.
  • Temperature: Reactions are generally conducted at ambient to moderate temperatures (0–60°C), with some steps requiring reflux or controlled heating.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is often used to prevent oxidation or moisture-sensitive reactions.

Key Synthetic Steps

  • Ring Formation: The azaspiro ring is formed via intramolecular cyclization reactions, often through nucleophilic substitution or ring-closing methods.
  • Functional Group Introduction: The benzyl carboxylate group is introduced by esterification or by using benzyl-protected carboxylic acid derivatives.
  • Amination: Introduction of the amino group at the 8-position is achieved via reductive amination or nucleophilic substitution.
  • Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Detailed Preparation Protocol (Based on Patent CN113214290A and Related Literature)

Step Reaction Reagents and Conditions Notes
1 Formation of azaspiro core Starting amine + appropriate di-functional reagent in THF or acetonitrile, base (e.g., triethylamine), room temperature to reflux Intramolecular cyclization to form 5-azaspiro[2.5]octane
2 Introduction of benzyl carboxylate Reaction with benzyl chloroformate or benzyl bromoacetate in presence of base Esterification step to install benzyl carboxylate
3 Amination at 8-position Reductive amination using suitable aldehyde/ketone and reducing agent (e.g., sodium triacetoxyborohydride) Ensures selective introduction of amino group
4 Purification Extraction, crystallization or chromatography To isolate pure intermediate
5 Hydrochloride salt formation Treatment with HCl gas or HCl solution in ethanol or ethyl acetate Produces stable hydrochloride salt

Analytical and Research Findings

  • The compound exhibits good solubility in DMSO and moderate solubility in aqueous buffers.
  • Stability studies indicate the hydrochloride salt form is more stable than the free base.
  • The synthetic route allows for high purity products suitable for pharmaceutical research.
  • Reaction optimization includes control of molar ratios, solvent choice, and temperature to maximize yield and purity.

Summary Table of Preparation Conditions

Parameter Typical Range/Value Purpose/Effect
Solvent THF, DCM, Acetonitrile, Ethyl Acetate Solubility and reaction medium
Base Triethylamine, DIPEA Facilitate nucleophilic substitution
Catalyst Pd/C (for hydrogenation) Reductive amination or deprotection
Temperature 0–60°C, reflux as needed Control reaction rate and selectivity
Atmosphere Nitrogen or Argon Prevent oxidation/moisture interference
Salt Formation HCl gas or solution Stabilize compound as hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.8 g/mol
Physical Appearance: Pale-yellow to yellow-brown solid
CAS Number: 1823500-42-0

The compound features an azaspiro framework that allows for diverse chemical modifications, making it a valuable candidate for various research applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development: Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride has shown potential as a lead compound in drug development due to its structural similarity to known pharmacologically active compounds. Its unique spirocyclic structure may facilitate interactions with biological targets that are not accessible to more conventional structures .
    • Neuropharmacology: Initial studies suggest that this compound might influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Its interaction studies could reveal insights into its pharmacological profile and guide future therapeutic applications .
  • Synthesis and Modifications
    • The synthesis of this compound typically involves multiple steps, emphasizing the need for precise control over reaction conditions. The carboxylic acid moiety can react with various alcohols to form esters, which can further modify the compound's properties for specific applications .
    • Example Synthesis Pathway:
      • Step 1: Formation of the spirocyclic structure.
      • Step 2: Introduction of the amino group.
      • Step 3: Hydrochloride salt formation.
  • Biological Interaction Studies
    • Interaction studies involving this compound are crucial for understanding its effects on various biological pathways. These studies may include:
      • Binding affinity assays with neurotransmitter receptors.
      • In vitro studies on cellular responses.
      • Animal model assessments for efficacy and safety.

Mechanism of Action

The mechanism of action of Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(a) Benzyl 8-Oxo-5-Azaspiro[2.5]octane-5-carboxylate (CAS: 1232542-21-0)

  • Molecular Formula: C₁₅H₁₇NO₃
  • Molecular Weight : 259.30 g/mol
  • Lower molecular weight (259 vs. 296.79) due to the absence of an amine hydrochloride group.
  • Applications : Used in synthetic routes requiring ketone intermediates rather than amine functionalities .

(b) tert-Butyl 8-Amino-5-Azaspiro[2.5]octane-5-carboxylate Hydrochloride (CAS: 1260802-34-3)

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Key Differences :
    • tert-Butyl ester replaces the benzyl ester, reducing steric bulk and altering lipophilicity (clogP: ~1.5 vs. ~2.5 for benzyl).
    • Lower molecular weight (226.32 vs. 296.79) due to the smaller ester group.
  • Applications : Preferential use in peptide coupling reactions where tert-butyl esters are more easily cleaved under acidic conditions .

(c) tert-Butyl 5-Azaspiro[2.5]octane-5-carboxylate (CAS: 1416013-81-4)

  • Molecular Formula: C₁₁H₁₉NO₂
  • Molecular Weight : 197.28 g/mol
  • Key Differences: Lacks the 8-amino group, limiting its utility in reactions requiring amine-directed functionalization. Neutral (non-hydrochloride) form, impacting solubility in polar solvents.
  • Applications : Intermediate for spirocyclic scaffolds without amine modifications .

Physicochemical and Functional Comparisons

Parameter Benzyl 8-Amino-5-Azaspiro[2.5]octane-5-carboxylate HCl Benzyl 8-Oxo-5-Azaspiro[2.5]octane-5-carboxylate tert-Butyl 8-Amino-5-Azaspiro[2.5]octane-5-carboxylate HCl
Molecular Weight (g/mol) 296.79 259.30 226.32
Functional Groups Benzyl ester, amine HCl Benzyl ester, ketone tert-Butyl ester, amine HCl
Solubility Moderate in DMSO (10 mM stock solutions reported) Solubility: 3.86 mg/mL in DMSO Higher solubility in organic solvents (e.g., CH₂Cl₂)
Storage Conditions 2–8°C (typical for hydrochloride salts) -80°C for long-term stability 2–8°C, inert atmosphere
Synthetic Utility Amine-directed coupling, salt forms for crystallography Ketone reduction/oxidation reactions Acid-labile ester for selective deprotection

Key Research Findings

  • Reactivity: The 8-amino group in the target compound enables regioselective functionalization (e.g., acylation, sulfonylation) compared to oxo or unmodified spirocycles .
  • Stability : Benzyl esters are more stable under basic conditions than tert-butyl esters, making the target compound preferable for reactions requiring prolonged exposure to alkaline environments .
  • Biological Relevance : Spirocyclic amines are increasingly explored in CNS drug discovery due to their ability to cross the blood-brain barrier. The hydrochloride salt form enhances aqueous solubility, a critical factor for in vivo studies .

Biological Activity

Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is a synthetic compound with a unique spirocyclic structure, characterized by its azaspiro framework. This compound, identified by the CAS number 1823500-42-0, has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C15H21ClN2O2
  • Molecular Weight : 296.8 g/mol
  • Appearance : Pale-yellow to yellow-brown solid
  • CAS Number : 1823500-42-0

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, making it a candidate for further investigation in drug development.

Initial studies suggest that this compound may influence neurotransmitter systems, potentially affecting pathways related to neurological conditions. Its structural similarity to other pharmacologically active compounds allows for hypotheses regarding its mechanism of action:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3-benzylpiperidinePiperidine ringKnown for analgesic properties
4-AminoquinolineQuinoline ringExhibits antimalarial activity
N-Benzyl-N-methylamineSimple amine structureCommonly used in organic synthesis

This compound's spirocyclic structure may confer distinct biochemical interactions compared to these other compounds, suggesting unique therapeutic applications.

Research Findings

Recent studies have explored the pharmacological profile of this compound through various assays:

  • In Vitro Studies : Initial assessments have included cell viability assays to evaluate cytotoxicity and potential neuroprotective effects against neuroblastoma cells.
  • Receptor Binding Studies : Investigations into receptor interactions have indicated potential binding affinities that warrant further exploration in vivo.

Future Directions

The unique properties of this compound present numerous avenues for future research:

  • Pharmacokinetics and Toxicology : Comprehensive studies are needed to assess the pharmacokinetic profile and safety of this compound.
  • Therapeutic Applications : Further investigation into its efficacy in treating neurological disorders could lead to novel therapeutic strategies.

Q & A

Q. What are the recommended synthetic routes for Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions , including:

  • Esterification : Reacting a spirocyclic amine precursor (e.g., 8-amino-5-azaspiro[2.5]octane) with benzyl chloroformate under basic conditions to form the carboxylate ester .
  • Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .
  • Purification : Chromatography (e.g., silica gel) or recrystallization is often required to achieve >95% purity .
    Critical Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation or hydrolysis .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • HPLC/LC-MS : Assess purity (>98% by HPLC) and confirm molecular weight (296.79 g/mol) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the spirocyclic structure, benzyl ester, and amine proton environments .
  • Elemental Analysis : Validate empirical formula (C₁₅H₂₀N₂O₂·HCl) via combustion analysis .
    Methodological Tip : For hydrochloride salts, ensure proper drying to avoid residual solvent interference in analysis .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause inflammation .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, as the compound may irritate the respiratory tract .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste under federal guidelines .

Advanced Research Questions

Q. How does the spirocyclic structure influence reactivity in cross-coupling reactions?

The 5-azaspiro[2.5]octane core introduces steric constraints and electronic effects:

  • Steric Hindrance : The fused bicyclic system restricts access to the amine group, requiring optimized catalysts (e.g., Pd/C or Buchwald-Hartwig conditions) for Suzuki or Buchwald couplings .
  • Electronic Effects : The sp3^3-hybridized nitrogen may act as a directing group in C–H activation reactions, enabling selective functionalization .
    Case Study : In a 2025 study, tert-butyl-protected analogs underwent regioselective alkylation at the 8-amino position under mild basic conditions .

Q. What challenges arise in chiral resolution of this compound, and how can they be addressed?

  • Chiral Centers : The spirocyclic structure may introduce multiple stereocenters, complicating enantiomeric separation .
  • Resolution Methods :
    • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
    • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize enantiomers .
      Key Insight : Computational modeling (e.g., DFT) can predict optimal conditions for chiral separation .

Q. How can in vitro biological activity studies be designed for this compound?

  • Target Identification : Screen against GPCRs or enzymes (e.g., kinases) due to structural similarity to bioactive spirocycles .
  • Assay Design :
    • Use fluorescence polarization for binding affinity measurements.
    • Employ cell viability assays (e.g., MTT) to evaluate cytotoxicity .
      Data Interpretation : Compare IC50_{50} values with structurally related compounds (e.g., benzyl-diazepine derivatives) to establish SAR .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields?

  • Variable Factors : Differences in reaction scale, solvent purity, or catalyst loading (e.g., DCC/DMAP ratios in esterification) may explain yield inconsistencies .
  • Mitigation Strategies :
    • Replicate conditions from peer-reviewed protocols (e.g., strict anhydrous environments for HCl salt formation) .
    • Use in situ monitoring (e.g., FTIR) to track intermediate stability .

Q. Why do some studies report divergent biological activities for similar spirocyclic compounds?

  • Structural Nuances : Minor modifications (e.g., benzyl vs. tert-butyl esters) alter lipophilicity and membrane permeability .
  • Experimental Variables : Cell line specificity (e.g., HEK293 vs. HeLa) or assay sensitivity (e.g., luminescence vs. colorimetric) can skew results .
    Recommendation : Conduct parallel assays with positive controls (e.g., known kinase inhibitors) to validate findings .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, pH) for scalable synthesis .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) and crystallization solvents for peer review .

For further inquiries, consult peer-reviewed protocols from Kanto Reagents (2022) or Enamine Ltd (2019) for spirocyclic compound handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
Reactant of Route 2
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.